molecular formula C13H17N B1274270 1-Butyl-2-methylindole CAS No. 42951-35-9

1-Butyl-2-methylindole

Cat. No.: B1274270
CAS No.: 42951-35-9
M. Wt: 187.28 g/mol
InChI Key: OPAHUBUOHKIOOL-UHFFFAOYSA-N
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Description

1-Butyl-2-methylindole, also known as 1-Butyl-2-methylindan, is an organic compound belonging to the indole class of compounds. It is a highly reactive and versatile molecule, which has been widely used in various scientific research applications. This compound is a colorless, volatile liquid which has a strong, pungent odor. It is soluble in organic solvents and has a boiling point of about 145°C.

Scientific Research Applications

Selective Lithiation

  • Selective C-3 Lithiation of Indoles : A study by Ueda et al. (2006) explores the selective lithiation of 2,3-dibromo-1-methylindole, suggesting the involvement of 2-bromo-3-lithio-1-methylindole as an intermediate. This study provides insight into the reactions of indole derivatives (Ueda et al., 2006).

Fluorescence Spectra

  • Ground-State Complexes and Fluorescence : Skalski et al. (1980) examined the fluorescence properties of 1-methylindole in polar solvents, attributing these properties to ground-state complexes (Skalski, Rayner, & Szabo, 1980).

Chemical Reactions

  • Three-Component Reaction Development : Jiang et al. (2014) used 2-methylindole as a nucleophile for screening multi-component reactions (MCRs) of aldehydes, facilitating product analysis and reaction screening (Jiang, Pan, Li, & Gu, 2014).

Exciplex Formation

  • Indole/Butanol Exciplexes : Research by Hershberger, Lumry, and Verrall (1981) explored the formation of exciplexes between 3-methylindole and 1-butanol, providing insights into indole compounds' fluorescence behavior (Hershberger, Lumry, & Verrall, 1981).

Synthesis and Characterization

  • New Heterocyclic Derivatives Synthesis : Peyrot et al. (2001) discussed the synthesis of new products from 1-amino-2-methylindoline, which are relevant in drug development, specifically for antihypertension drugs (Peyrot et al., 2001).

Reaction Mechanisms

  • [4 + 3]-Annulation and Carboxylate Migration : Selvaraj, Debnath, and Swamy (2019) researched the reaction of 1-methylindole-3-carboxamides with propargyl alcohols, revealing mechanisms like [4 + 3]-annulation and carboxamide group migration (Selvaraj, Debnath, & Swamy, 2019).

Hydrogen Storage Applications

  • Hydrogenation and Dehydrogenation Studies : Yang et al. (2018) studied 1-methylindole for hydrogen storage applications, focusing on its hydrogenation and dehydrogenation (Yang et al., 2018).

Alkylation Studies

Safety and Hazards

The safety data sheet for 1-Butyl-2-methylindole indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate protective equipment, and exposure should be avoided .

Biochemical Analysis

Biochemical Properties

1-Butyl-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s indole ring structure allows it to participate in various biochemical processes, including enzyme inhibition and activation. For instance, indole derivatives have been shown to exhibit anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s indole ring structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets of this compound are still being investigated, but its structural similarity to other indole derivatives suggests it may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays. Indole derivatives are generally stable under standard laboratory conditions, but their degradation products may have different biochemical properties . Long-term studies on this compound’s effects on cellular function are needed to understand its temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-cancer or anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biochemical activity Indole derivatives are known to affect metabolic flux and metabolite levels, and this compound is likely to exhibit similar effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effectiveness. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity

Properties

IUPAC Name

1-butyl-2-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-4-9-14-11(2)10-12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHUBUOHKIOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068437
Record name 1H-Indole, 1-butyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-35-9
Record name 1-Butyl-2-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42951-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 1-butyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-butyl-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole, 1-butyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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